molecular formula C45H45O6P B12873924 Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite

Cat. No.: B12873924
M. Wt: 712.8 g/mol
InChI Key: UMOSHLRWGSNPST-UHFFFAOYSA-N
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Description

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite (CAS 4235-90-9) is a high-molecular-weight organophosphorus compound supplied with a defined molecular formula of C45H45O6P and a molecular weight of 712.81 g/mol . This chemical is classified as a phosphite antioxidant, a category of compounds critically important in the stabilization of polymers. Phosphite antioxidants like this one function primarily as secondary antioxidants, effectively decomposing hydroperoxides generated during the oxidative degradation of polymer materials . By converting these hydroperoxides into harmless alcohols, they prevent the chain reactions that lead to polymer aging, thereby preserving the material's mechanical properties, appearance, and color . Its primary research value lies in its synergistic effects when used in combination with primary antioxidants, such as hindered phenols. While primary antioxidants scavenge free radicals, this compound handles the resulting hydroperoxides, creating a highly effective stabilization system that significantly extends the service life of polymers . This makes it a compound of significant interest for research and development in advanced polymer applications, including medical devices, battery components, and optical materials, where long-term thermal stability and color retention are paramount . The presence of hydroxyphenyl groups in its structure may further contribute to its antioxidant efficacy and potential for molecular modification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C45H45O6P

Molecular Weight

712.8 g/mol

IUPAC Name

tris[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite

InChI

InChI=1S/C45H45O6P/c1-43(2,31-7-19-37(46)20-8-31)34-13-25-40(26-14-34)49-52(50-41-27-15-35(16-28-41)44(3,4)32-9-21-38(47)22-10-32)51-42-29-17-36(18-30-42)45(5,6)33-11-23-39(48)24-12-33/h7-30,46-48H,1-6H3

InChI Key

UMOSHLRWGSNPST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP(OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite typically involves the reaction of 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Stabilization of Polymers

Polymer Stabilization : Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is primarily used as a stabilizer in polymer formulations. It effectively protects polymers from degradation due to heat and oxidative processes during processing and application. This compound is particularly beneficial in the stabilization of polyolefins and polyvinyl chloride (PVC), enhancing their thermal stability and longevity .

Mechanism of Action : The stabilizing effect is attributed to the ability of this compound to scavenge free radicals generated during thermal degradation. This action helps in preserving the mechanical properties and color stability of the polymers over time .

Additive in Coatings

Coating Formulations : In coatings, this compound serves as an effective additive that enhances the durability and performance of paints and varnishes. It improves resistance to UV light and oxidative damage, which is crucial for outdoor applications where exposure to sunlight can lead to rapid degradation .

Case Study : A study demonstrated that incorporating this phosphite into a polyurethane coating significantly improved its resistance to yellowing and cracking when exposed to accelerated weathering conditions compared to control samples without the additive .

Applications in Organic Synthesis

Reagent in Synthesis : this compound has been explored as a reagent in organic synthesis, particularly in the formation of organophosphorus compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules .

Functional Group Transformations : The compound has been utilized in various functional group interconversions, enabling chemists to manipulate organic frameworks effectively. For instance, it can facilitate the conversion of alcohols to corresponding phosphonates, which are important intermediates in pharmaceutical chemistry .

Thermal Stabilization in Polycarbonate Resins

Polycarbonate Applications : this compound is also employed as a thermal stabilizer for polycarbonate resins. Its incorporation into polycarbonate formulations helps mitigate yellowing and maintains clarity under thermal stress .

Application Area Functionality Benefits
Polymer StabilizationPrevents degradationEnhances longevity
CoatingsImproves durabilityUV resistance
Organic SynthesisActs as a reagentFacilitates transformations
Polycarbonate ResinsThermal stabilizationMaintains clarity

Environmental Impact and Safety

When utilizing this compound, considerations around environmental impact and safety are crucial. While it is generally regarded as safe for use in industrial applications, proper handling and disposal practices should be followed to minimize any potential environmental risks associated with phosphite compounds.

Mechanism of Action

The mechanism of action of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite involves its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. In catalytic applications, it acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name CAS Number Substituents Key Properties
Tris(2,4-di-tert-butylphenyl) phosphite 31570-04-4 2,4-di-tert-butylphenyl High steric hindrance; stable under normal conditions; acute toxicity noted
Tris(4-octylphenyl) phosphite N/A 4-octylphenyl Long alkyl chains enhance solubility in non-polar matrices; used in PVC stabilization
Triphenyl phosphite 101-02-0 Phenyl Basic phosphite ester; reactive, prone to hydrolysis; moderate thermal stability
Tris(4-nonylphenyl) phosphite (TNPP) 26523-78-4 4-nonylphenyl Contains nonylphenol (endocrine disruptor); restricted in some regulations
Tris(2-methoxyphenyl)phosphine 4731-65-1 2-methoxyphenyl Methoxy groups reduce polarity compared to hydroxyl; lower acidity

Key Observations :

  • Steric Effects : Tris(2,4-di-tert-butylphenyl) phosphite’s tert-butyl groups offer superior steric protection compared to the target compound’s propan-2-yl-hydroxyphenyl groups. This may translate to higher thermal stability in industrial applications .
  • This contrasts with nonylphenyl or methoxyphenyl analogs, which are more lipophilic .
  • Toxicity Profile : While Tris(2,4-di-tert-butylphenyl) phosphite has documented acute toxicity and skin irritation , the target compound’s hydroxyl groups might alter its bioavailability and metabolic pathways. However, ecotoxicological data (e.g., aquatic toxicity) are lacking for both .

Regulatory and Environmental Considerations

  • TNPP: Restricted in some regions due to 4-nonylphenol content, a persistent organic pollutant .
  • Tris(2,4-di-tert-butylphenyl) phosphite: No PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) concerns reported, but ecological data gaps remain .
  • Target Compound: Hydroxyl groups may promote biodegradability, reducing environmental persistence compared to nonylphenyl analogs.

Biological Activity

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite, a phosphite compound, is of significant interest due to its biological activities and potential applications in various fields, including medicinal chemistry and polymer manufacturing. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple phenolic groups that may contribute to its biological activity. The compound can be represented by the following structural formula:

C42H63O3P\text{C}_{42}\text{H}_{63}\text{O}_3\text{P}

This structure suggests potential interactions with biological macromolecules, particularly proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic moieties allows the compound to act as an antioxidant. This property is crucial in mitigating oxidative stress in cells, which is implicated in various diseases including neurodegenerative disorders.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of 17β-HSD10, an enzyme linked to Alzheimer's disease pathology .
  • Cellular Protection : By reducing reactive oxygen species (ROS), this compound may protect cellular structures from damage, thus promoting cell survival under stress conditions.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The protective effect was associated with a decrease in ROS levels and improved mitochondrial function .
  • Inhibition of 17β-HSD10 : In a series of enzyme assays, this compound exhibited potent inhibition of 17β-HSD10 activity at concentrations as low as 25 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Biological Activity Summary

Activity Concentration (µM) Effect Observed
Neuroprotective Effect10 - 50Reduced cell death; decreased ROS levels
Inhibition of 17β-HSD102578% inhibition at 25 µM
Antioxidant ActivityVariesScavenging of free radicals

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution under inert conditions. For example, a phosphite esterification reaction using 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol and phosphorus trichloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by refluxing in the presence of a base like triethylamine to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC). Purity is confirmed by NMR (δ<sup>31</sup>P ~137–140 ppm) and mass spectrometry (expected molecular ion at m/z 646.45) .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm substituent positions and phosphite bonding. For instance, <sup>31</sup>P NMR typically shows a singlet near δ 137–140 ppm due to the phosphorus environment .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (e.g., onset ~250°C for related phosphites) and differential scanning calorimetry (DSC) to identify melting points .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at +20°C, away from moisture and oxidizing agents to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the compound’s stability vary under different environmental conditions (e.g., UV exposure, acidic/basic media)?

  • Methodological Answer :

  • UV Stability : Conduct accelerated aging tests using a UV chamber (e.g., 300–400 nm wavelength) and analyze degradation products via HPLC-MS. Compare with control samples stored in darkness .
  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–10) at 40°C for 24–72 hours. Monitor phosphite-to-phosphate conversion using <sup>31</sup>P NMR or ion chromatography .

Q. What mechanistic insights explain its interactions with polymers or antioxidants in stabilization studies?

  • Methodological Answer :

  • Radical Scavenging Assays : Use electron paramagnetic resonance (EPR) with 2,2-diphenyl-1-picrylhydrazyl (DPPH) to quantify antioxidant efficiency. Compare rate constants with commercial antioxidants like Irganox 1010 .
  • Polymer Compatibility : Blend the compound with polyethylene (PE) or polypropylene (PP) and evaluate mechanical properties (tensile strength, elongation at break) before/after accelerated aging .

Q. How can computational modeling predict reaction pathways or degradation mechanisms?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model hydrolysis or oxidation pathways (e.g., B3LYP/6-311+G(d,p) basis set). Calculate activation energies for phosphite-to-phosphate conversion .
  • Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify transition states and intermediates in degradation pathways .

Q. How should researchers resolve contradictions in analytical data (e.g., discrepancies in NMR or mass spectra)?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple techniques (e.g., high-resolution MS for molecular weight confirmation, 2D NMR for structural elucidation). For example, ambiguous <sup>1</sup>H peaks can be clarified via COSY or HSQC .
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., incomplete esterification products) that may skew spectral data .

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